![molecular formula C9H12NS2+ B280590 1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
1-[2,2-Bis(methylthio)vinyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2-Bis(methylthio)vinyl]pyridinium, also known as MTTV, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a pyridinium ring with a vinyl group and two methylthio groups attached to it. MTTV has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
1-[2,2-Bis(methylthio)vinyl]pyridinium is an irreversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and forms a covalent bond with the serine residue, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synapse, which can have various physiological effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2,2-Bis(methylthio)vinyl]pyridinium in lab experiments is its specificity for acetylcholinesterase. It has a high affinity for the enzyme and irreversibly inhibits its activity, making it a valuable tool for studying the mechanism of action of this enzyme. However, this compound can also have off-target effects on other proteins, which can complicate the interpretation of experimental results.
List of future directions:
1. Development of this compound derivatives with improved specificity and potency for acetylcholinesterase.
2. Investigation of the potential therapeutic applications of this compound for diseases such as Alzheimer's disease and Parkinson's disease.
3. Study of the effects of this compound on other proteins and enzymes to better understand its mechanism of action.
4. Development of novel techniques for the delivery of this compound to specific tissues and organs.
5. Investigation of the potential use of this compound as a diagnostic tool for diseases that involve acetylcholinesterase dysfunction.
In conclusion, this compound is a valuable tool for scientific research due to its specificity for acetylcholinesterase and its various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-[2,2-Bis(methylthio)vinyl]pyridinium can be synthesized by reacting 2-chloro-5-methylthiopyridine with sodium hydride and dimethyl sulfate. The resulting product is then treated with sodium hydroxide to obtain this compound in its pure form.
Applications De Recherche Scientifique
1-[2,2-Bis(methylthio)vinyl]pyridinium has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been found to be particularly useful in the study of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been used to study the structure and function of other proteins, such as cytochrome c oxidase and succinate dehydrogenase.
Propriétés
Formule moléculaire |
C9H12NS2+ |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-[2,2-bis(methylsulfanyl)ethenyl]pyridin-1-ium |
InChI |
InChI=1S/C9H12NS2/c1-11-9(12-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3/q+1 |
Clé InChI |
CTIPHILMYHRASM-UHFFFAOYSA-N |
SMILES |
CSC(=C[N+]1=CC=CC=C1)SC |
SMILES canonique |
CSC(=C[N+]1=CC=CC=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


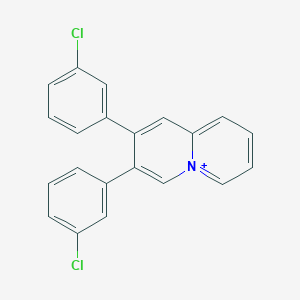
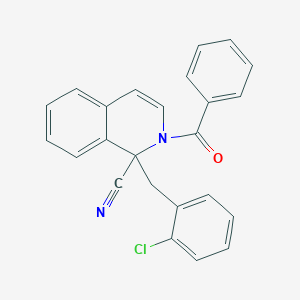
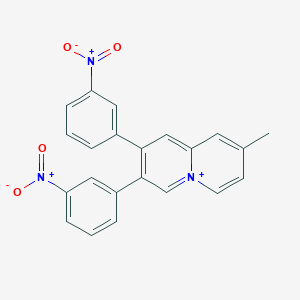
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
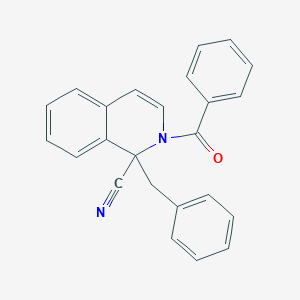
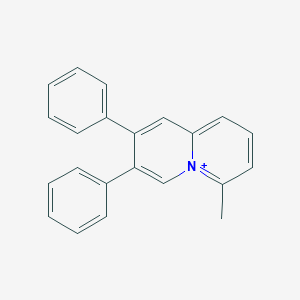
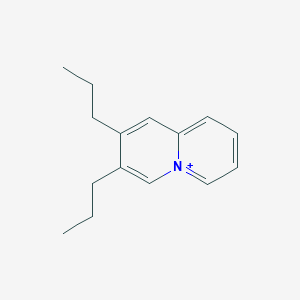
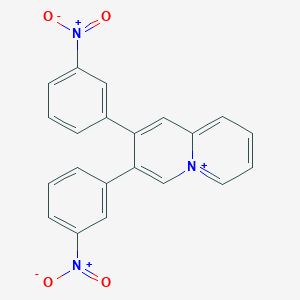
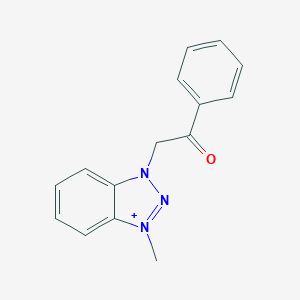
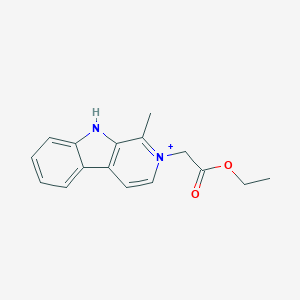
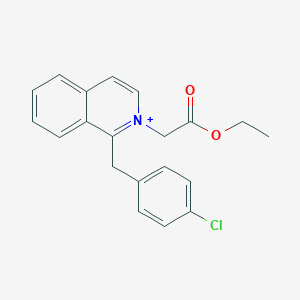
![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
